molecular formula C19H26ClN3O2 B2636089 1-(4-{[(3-Chloro-4-methoxyphenyl)(cyano)amino]methyl}piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 2224533-50-8

1-(4-{[(3-Chloro-4-methoxyphenyl)(cyano)amino]methyl}piperidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2636089
CAS No.: 2224533-50-8
M. Wt: 363.89
InChI Key: XUPFWJPFEMCGHF-UHFFFAOYSA-N
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Description

1-(4-{[(3-Chloro-4-methoxyphenyl)(cyano)amino]methyl}piperidin-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound featuring a piperidine ring substituted with a 3-chloro-4-methoxyphenyl group, a cyano group, and a dimethylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(3-Chloro-4-methoxyphenyl)(cyano)amino]methyl}piperidin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps, starting with the preparation of the key intermediatesThe piperidine ring is then introduced via a Mannich reaction, and the final product is obtained through a series of purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(3-Chloro-4-methoxyphenyl)(cyano)amino]methyl}piperidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions include substituted piperidines, amines, and various oxidized derivatives, depending on the specific reaction conditions employed.

Scientific Research Applications

1-(4-{[(3-Chloro-4-methoxyphenyl)(cyano)amino]methyl}piperidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-{[(3-Chloro-4-methoxyphenyl)(cyano)amino]methyl}piperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[(3-Chloro-4-methoxyphenyl)(cyano)amino]methyl}piperidin-1-yl)-2,2-dimethylpropan-1-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3-chloro-4-methoxyphenyl)-[[1-(2,2-dimethylpropanoyl)piperidin-4-yl]methyl]cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN3O2/c1-19(2,3)18(24)22-9-7-14(8-10-22)12-23(13-21)15-5-6-17(25-4)16(20)11-15/h5-6,11,14H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPFWJPFEMCGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)CN(C#N)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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